2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
CAS No.: 1391062-48-8
Cat. No.: VC0140454
Molecular Formula: C₄¹³C₂H₉NO₄
Molecular Weight: 161.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391062-48-8 |
|---|---|
| Molecular Formula | C₄¹³C₂H₉NO₄ |
| Molecular Weight | 161.13 |
Introduction
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a synthetic organic compound with a unique structure that includes a formylamino group, a hydroxy group, and an ethyl ester group. It is isotopically labeled with two carbon-13 atoms, making it valuable for tracing metabolic pathways in biochemical research. The compound's CAS number is 1391062-48-8, and its molecular formula is C₄¹³C₂H₉NO₄, with a molecular weight of 161.13 g/mol .
Synthesis and Preparation
The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves two key steps:
-
Formylation of Amines: The initial step involves the formylation of an amine group using formic acid or its derivatives.
-
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to enhance efficiency and purity.
Biological Activity and Applications
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has several potential applications in scientific research:
-
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
-
Biology: Investigated for its role in biochemical pathways and as a probe for studying enzyme mechanisms.
-
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
-
Industry: Used in the production of specialty chemicals and as an intermediate in synthesizing complex molecules.
The presence of the 13C isotope allows for tracing metabolic pathways, providing insights into its mechanism of action at a molecular level.
Comparison with Similar Compounds
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is distinct from other similar compounds due to its 13C2 isotope labeling. For example:
-
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope labeling.
-
3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formylamino group.
-
2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Contains an amino group instead of a formylamino group.
| Compound Name | Key Features |
|---|---|
| 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester | Formylamino group, hydroxy group, ethyl ester group, 13C2 labeling |
| 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester | Formylamino group, hydroxy group, ethyl ester group, no 13C2 labeling |
| 3-Hydroxy-2-propenoic Acid Ethyl Ester | Hydroxy group, ethyl ester group, no formylamino group |
| 2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester | Amino group, hydroxy group, ethyl ester group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume